Diadenosine tetraphosphate

Descripción general

Descripción

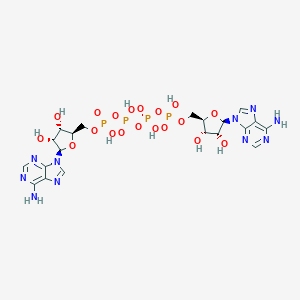

Diadenosine tetraphosphate is a dinucleotide polyphosphate composed of two adenosine molecules connected by a chain of four phosphate groups. This compound is found in both prokaryotic and eukaryotic cells and is known for its role as a signaling molecule, particularly in response to stress conditions. It has been studied for its potential roles in cellular homeostasis, gene expression regulation, and immune responses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diadenosine tetraphosphate can be synthesized enzymatically or chemically. Enzymatic synthesis often involves aminoacyl-tRNA synthetases, DNA and RNA ligases, and ubiquitin-activating enzymes. These enzymes facilitate the formation of this compound through the transfer of adenosine monophosphate to adenosine triphosphate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic reactions using purified enzymes. The reaction conditions include optimal pH, temperature, and the presence of necessary cofactors such as magnesium ions. High-performance liquid chromatography (HPLC) is commonly used to purify the product .

Análisis De Reacciones Químicas

Types of Reactions: Diadenosine tetraphosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and binding interactions with proteins. It is hydrolyzed by specific hydrolases such as ApaH, which breaks down the compound into adenosine and adenosine triphosphate .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleotides, metal ions (e.g., magnesium), and specific enzymes like adenylate kinase. The reactions typically occur under physiological conditions, such as neutral pH and moderate temperatures .

Major Products: The major products formed from the hydrolysis of this compound are adenosine and adenosine triphosphate. Other reactions may produce various phosphorylated intermediates depending on the specific enzymes and conditions used .

Aplicaciones Científicas De Investigación

Cellular Signaling and Stress Response

Ap4A acts as a second messenger in both prokaryotic and eukaryotic cells, influencing cellular responses to stress. It has been identified as an important alarmone , which triggers adaptive mechanisms during environmental challenges. Studies indicate that Ap4A concentrations increase significantly under stress conditions, suggesting its role in cellular survival strategies.

Case Study: Bacterial Stress Response

Research has shown that Ap4A is crucial for bacteria facing environmental stressors. It modulates cellular functions to enhance survivability, indicating its potential as a target for antimicrobial therapies .

Cardiovascular Applications

Ap4A has demonstrated significant effects on cardiovascular physiology. It can be released from activated platelets and has been studied for its impact on coronary arterial microvessels.

Case Study: Hypotensive Effects

In clinical studies involving healthy male volunteers, Ap4A administration resulted in a dose-dependent hypotensive effect, reducing mean arterial pressure by up to 60% compared to control values. This suggests its potential use in managing blood pressure during surgical procedures requiring controlled hypotension .

Neurological Applications

The protective effects of Ap4A have been explored in neurological contexts, particularly concerning neurodegenerative diseases.

Case Study: Stroke and Parkinson's Disease

In rodent models of stroke and Parkinson's disease, intracerebroventricular administration of Ap4A showed protective effects against neuronal injuries. This positions Ap4A as a promising therapeutic candidate for neuroprotection in degenerative conditions .

Ocular Health

Ap4A is present in ocular fluids and influences various ocular functions, including tear secretion and intraocular pressure regulation.

Research and Development

Ongoing research continues to uncover the molecular mechanisms underlying Ap4A's actions and its interactions with various proteins involved in metabolism and gene expression.

Chemical Proteomics Insights

Recent studies employing chemical proteomics have identified numerous protein interactors of Ap4A involved in fundamental cellular processes such as nucleotide metabolism and regulatory mechanisms .

Data Table: Summary of Applications

Mecanismo De Acción

Diadenosine tetraphosphate exerts its effects by acting as a secondary messenger in cellular signaling pathways. It binds to specific protein targets, such as adenylate kinase, and modulates their activity. This binding can influence various cellular processes, including gene expression, DNA repair, and immune responses. The compound’s role as an alarmone helps cells adapt to environmental and genotoxic stresses .

Comparación Con Compuestos Similares

- Diadenosine triphosphate

- Diadenosine pentaphosphate

- Diadenosine hexaphosphate

Comparison: Diadenosine tetraphosphate is unique due to its specific chain length of four phosphate groups, which influences its binding affinity and specificity for certain proteins. Compared to diadenosine triphosphate and diadenosine pentaphosphate, this compound has distinct signaling roles and is more commonly associated with stress responses .

Actividad Biológica

Diadenosine tetraphosphate (Ap4A) is a dinucleoside polyphosphate that plays a significant role in cellular signaling and metabolism across various organisms, including bacteria and eukaryotes. This article provides a comprehensive overview of the biological activity of Ap4A, highlighting its synthesis, degradation, physiological roles, and implications in disease states.

Overview of this compound

Ap4A is formed by the condensation of two adenosine monophosphates (AMP) with four phosphate groups. It is recognized as a second messenger that modulates various cellular processes in response to stress and other stimuli. Its concentration can dramatically increase under stress conditions, suggesting a role in cellular signaling pathways.

Synthesis and Degradation

The synthesis of Ap4A occurs through the action of specific enzymes, primarily This compound synthase , while its degradation is mediated by ApaH , an enzyme that hydrolyzes Ap4A into two ADP molecules. The regulation of Ap4A levels is crucial for maintaining cellular homeostasis, especially under stress conditions where its accumulation can trigger protective responses.

| Enzyme | Function |

|---|---|

| This compound Synthase | Synthesizes Ap4A from AMP |

| ApaH | Hydrolyzes Ap4A into ADP |

1. Cellular Stress Response

Ap4A has been implicated as an "alarmone," signaling the presence of stress within the cell. Increased levels of Ap4A have been observed in response to environmental stresses such as oxidative stress or genotoxic damage. For instance, studies show that Ap4A concentrations can rise significantly (up to 365 µM) following exposure to cadmium chloride (CdCl2), indicating its role in stress adaptation mechanisms .

2. Virulence Factor Regulation

In pathogenic bacteria like Pseudomonas aeruginosa, Ap4A plays a critical role in virulence. The enzyme ApaH, which degrades Ap4A, has been shown to be essential for the production of virulence factors. Loss of ApaH leads to increased levels of Ap4A, resulting in altered gene expression profiles that affect the bacterium's ability to cause infection .

3. Modulation of Cellular Metabolism

Ap4A influences various metabolic pathways by interacting with specific protein targets. It has been shown to affect tight junction proteins in corneal epithelial cells, enhancing the delivery efficiency of anti-glaucomatous drugs by modifying barrier functions . This highlights its potential therapeutic applications beyond its traditional roles in signaling.

Case Study 1: Pseudomonas aeruginosa

Research demonstrated that deletion of the apaH gene resulted in significant changes in gene expression—over 1,280 differentially regulated genes were identified, indicating that Ap4A accumulation has profound effects on bacterial physiology and virulence .

Case Study 2: Oxidative Stress Response

In experiments involving oxidative stress, cells treated with CdCl2 exhibited marked increases in Ap4A levels compared to control groups. This suggests that Ap4A acts as a mediator for cellular responses to oxidative damage, potentially influencing survival strategies during stress .

Propiedades

Número CAS |

5542-28-9 |

|---|---|

Fórmula molecular |

C20H28N10O19P4 |

Peso molecular |

836.4 g/mol |

Nombre IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |

Clave InChI |

YOAHKNVSNCMZGQ-XPWFQUROSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |

Key on ui other cas no. |

5542-28-9 |

Descripción física |

Solid |

Sinónimos |

[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate; Diadenosine tetraphosphate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.